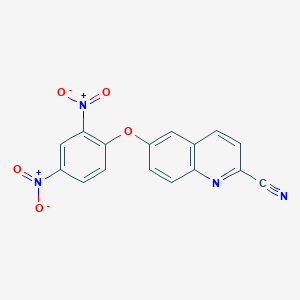![molecular formula C15H15ClN6O2 B12628850 (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B12628850.png)
(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol is a complex organic compound with a unique structure that includes a chloro group, an imidazole ring, a morpholine ring, and a pyrido[3,2-d]pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol typically involves multi-step organic reactions. The process begins with the formation of the pyrido[3,2-d]pyrimidine core, followed by the introduction of the chloro group, imidazole ring, and morpholine ring. Each step requires specific reagents and conditions, such as the use of chlorinating agents, imidazole derivatives, and morpholine under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials and chemical products. Its unique properties make it suitable for applications in areas such as catalysis and material science.
Mecanismo De Acción
The mechanism of action of (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrido[3,2-d]pyrimidine derivatives with different substituents. Examples include:
- (8-Bromo-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol
- (8-Fluoro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol
Uniqueness
What sets (8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C15H15ClN6O2 |
|---|---|
Peso molecular |
346.77 g/mol |
Nombre IUPAC |
(8-chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidin-6-yl)methanol |
InChI |
InChI=1S/C15H15ClN6O2/c16-11-7-10(8-23)18-13-12(11)19-15(22-2-1-17-9-22)20-14(13)21-3-5-24-6-4-21/h1-2,7,9,23H,3-6,8H2 |
Clave InChI |
KLEIIKVGACROJZ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC3=C(C=C(N=C32)CO)Cl)N4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, N-[4-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12628774.png)



![2-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]benzonitrile](/img/structure/B12628789.png)

![1-{Phenyl[4-(1H-pyrazol-4-yl)phenyl]methyl}piperazine](/img/structure/B12628794.png)
![13-[(2-Chlorophenyl)methyl]-7-morpholin-4-yl-10-thia-8,13,14,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),14-pentaen-12-one](/img/structure/B12628798.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B12628805.png)
![2,6-dichloro-N-[4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12628807.png)

![1,3,4-Thiadiazole-2-methanol, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12628816.png)
![{[9-(4-Propylbenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12628817.png)
